3-acetyl-N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-1H-pyrazole-5-carboxamide
Description
3-acetyl-N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring, a pyridine ring, and a phenoxy group, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
3-acetyl-N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-12-6-4-7-13(2)18(12)27-20-15(8-5-9-21-20)11-22-19(26)17-10-16(14(3)25)23-24-17/h4-10H,11H2,1-3H3,(H,22,26)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTLGUSUVBBLCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC2=C(C=CC=N2)CNC(=O)C3=CC(=NN3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
Attachment of the pyridine ring: The pyrazole intermediate is then reacted with a pyridine derivative, often through a nucleophilic substitution reaction.
Introduction of the phenoxy group: The final step involves the reaction of the intermediate with a phenoxy derivative, typically using a coupling reagent like DCC (dicyclohexylcarbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-acetyl-N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-acetyl-N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-1H-pyrazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-acetyl-N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-acetyl-N-[[2-(2,6-dimethylphenoxy)pyridin-2-yl]methyl]-1H-pyrazole-5-carboxamide
- 3-acetyl-N-[[2-(2,6-dimethylphenoxy)pyridin-4-yl]methyl]-1H-pyrazole-5-carboxamide
Uniqueness
The unique structure of 3-acetyl-N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-1H-pyrazole-5-carboxamide, particularly the position of the phenoxy and pyridine rings, contributes to its distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
